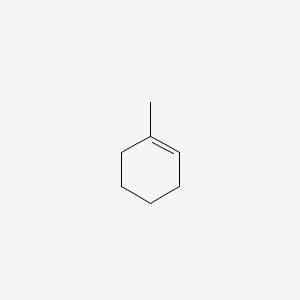

1-Methylcyclohexene

Description

1-Methylcyclohexene has been reported in Houttuynia cordata with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMHWPIWNRWQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060451 | |

| Record name | 1-Methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methylcyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.6 [mmHg] | |

| Record name | 1-Methylcyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-49-1, 1335-86-0 | |

| Record name | 1-Methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE4P8Q2044 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclohexene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexene is a cyclic olefin, an organic compound characterized by a six-membered carbon ring containing one double bond and a methyl substituent.[1] This colorless and flammable liquid is a versatile intermediate in organic synthesis, finding applications in the fragrance industry, as a monomer precursor for polymer modification, and as a building block in the development of pharmaceuticals.[1] Its prochiral nature and the differing environments of its two sp²-hybridized carbon atoms make it a valuable probe for studying the stereochemistry of alkene reactions.[2] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound, tailored for a technical audience.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the most common methods being the acid-catalyzed dehydration of 1-methylcyclohexanol and the base-induced elimination of a suitable leaving group from a 1-methylcyclohexyl derivative.

Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

This is a classic E1 elimination reaction where an alcohol is treated with a strong acid, such as sulfuric acid or phosphoric acid.[1] The reaction proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene.[3][4] According to Saytzeff's rule, the more substituted alkene, this compound, is the major product.[4][5][6]

Figure 1: E1 mechanism for the acid-catalyzed dehydration of 1-methylcyclohexanol.

Base-Induced Elimination from 1-Methylcyclohexyl Bromide

An alternative route involves an E2 elimination mechanism where a strong base, such as sodium ethoxide, is used to dehydrohalogenate a 1-methylcyclohexyl halide.[1] This concerted reaction involves the simultaneous removal of a proton by the base and the departure of the leaving group, leading to the formation of the double bond.[1]

Figure 2: E2 mechanism for the base-induced elimination of 1-methylcyclohexyl bromide.

Grignard Reaction followed by Dehydration

A two-step synthesis involves the reaction of cyclohexanone with a methylmagnesium halide (a Grignard reagent) to form 1-methylcyclohexanol, which is then dehydrated in a subsequent step using an acid catalyst like p-toluenesulfonic acid.[7]

Figure 3: Workflow for the synthesis of this compound via a Grignard reaction.

Properties of this compound

Physical Properties

This compound is a colorless liquid with a characteristic unpleasant, aromatic hydrocarbon-like odor.[8] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [9] |

| Molar Mass | 96.17 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.811 g/mL at 20 °C | [2][8] |

| Melting Point | -120.4 °C | [2] |

| Boiling Point | 110-111 °C | [8] |

| Refractive Index (n²⁰/D) | 1.450 | [10] |

| Solubility in Water | 0.052 g/kg | [2] |

| Flash Point | -3 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the vinylic proton, allylic protons, and the methyl group protons. | [11][12] |

| ¹³C NMR | Signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ring and methyl group. | [13] |

| IR Spectroscopy | Characteristic peaks for C=C stretching and =C-H stretching. | [11][14] |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | [11][15] |

Reactivity and Key Reactions

The presence of the double bond makes this compound reactive towards electrophilic addition reactions.

Electrophilic Addition of Hydrogen Halides

The reaction of this compound with hydrogen halides, such as HBr, is a classic example of an electrophilic addition.[16] The reaction proceeds via a stable tertiary carbocation intermediate, leading to the Markovnikov addition product.[17]

Figure 4: Mechanism of electrophilic addition of HBr to this compound.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond.[18] The reaction is stereospecific, leading to a syn-addition of the hydrogen and hydroxyl groups.[18][19]

Ozonolysis

Ozonolysis of this compound leads to the cleavage of the carbon-carbon double bond, resulting in the formation of a dicarbonyl compound.[2]

Experimental Protocols

Synthesis of this compound by Dehydration of 1-Methylcyclohexanol

Materials:

-

1-Methylcyclohexanol (20 g)

-

Concentrated Sulfuric Acid (5 mL)

-

250 mL Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.

-

While stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.

-

Heat the mixture to 90 °C and maintain this temperature for 3 hours.[1]

-

After cooling the reaction mixture to room temperature, set up for simple distillation.

-

Distill the product, collecting the fraction that boils between 105-111 °C.

-

The collected liquid is this compound. The typical yield is around 84% with a purity of >98% as determined by Gas Chromatography (GC).[1]

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Perform the reaction in a well-ventilated fume hood.

Synthesis of this compound by Elimination from 1-Methylcyclohexyl Bromide

Materials:

-

1-Methylcyclohexyl bromide (15 g)

-

Sodium ethoxide (2.5 g)

-

Dry ethanol (100 mL)

-

Reflux apparatus

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

Dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of dry ethanol in a round-bottom flask.

-

Add 2.5 g of sodium ethoxide to the solution.

-

Heat the mixture to reflux and maintain for 2 hours.[1]

-

After cooling, filter the solution to remove any precipitated sodium salts.

-

Perform vacuum distillation on the filtrate to isolate the this compound. The expected yield is approximately 82%.[1]

Safety Precautions: Sodium ethoxide is a strong base and is moisture-sensitive. Handle in a dry environment. Ethanol is flammable; avoid open flames.

Conclusion

This compound is a fundamentally important cyclic alkene with well-established synthetic routes and a rich reaction chemistry. Its physical and spectroscopic properties are well-documented, making it a reliable substrate and intermediate for a variety of applications in research and industry. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. echemi.com [echemi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 8.1 Preparing Alkenes: A Preview of Elimination Reactions - Organic Chemistry | OpenStax [openstax.org]

- 4. sarthaks.com [sarthaks.com]

- 5. teachoo.com [teachoo.com]

- 6. youtube.com [youtube.com]

- 7. 1-METHYL-1-CYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 8. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]

- 9. CAS 591-49-1: this compound | CymitQuimica [cymitquimica.com]

- 10. 1-Methyl-1-cyclohexene 97 591-49-1 [sigmaaldrich.com]

- 11. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-METHYL-1-CYCLOHEXENE(591-49-1) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 15. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 16. Predict the product and provide a mechanism for the reaction of 1... | Study Prep in Pearson+ [pearson.com]

- 17. gauthmath.com [gauthmath.com]

- 18. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]

- 19. Ch. 8 Additional Problems - Organic Chemistry | OpenStax [openstax.org]

Physical properties of 1-Methylcyclohexene

An In-depth Technical Guide to the Physical Properties of 1-Methylcyclohexene

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of an experimental workflow.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₁₂, is a cyclic alkene characterized by a six-membered ring containing one double bond, with a methyl group attached to one of the unsaturated carbons.[1][2] It presents as a clear, colorless, and flammable liquid with a characteristic aromatic hydrocarbon-like odor.[3][4] This compound is stable but can be prone to polymerization, which may be inhibited by the addition of stabilizers like hydroquinone.[4][5]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for a variety of applications, from reaction setup to safety considerations.

| Property | Value | Conditions |

| Molar Mass | 96.173 g·mol⁻¹ | N/A |

| Density | 0.811 g/mL | at 20 °C |

| Boiling Point | 110-111 °C | at 760 mmHg |

| Melting Point | -120.4 °C | N/A |

| Refractive Index (nD) | 1.449 - 1.452 | at 20 °C |

| Vapor Pressure | 30.6 mmHg | at 25 °C |

| Water Solubility | 52 mg/kg | at 25 °C |

| Solubility in Organic Solvents | Soluble | In benzene, ether, and other non-polar solvents.[4][5][6] |

References for table data: Molar Mass[3][7], Density[3][4][8], Boiling Point[4][8][9], Melting Point[3][9], Refractive Index[8][10], Vapor Pressure[7][10], Water Solubility[3][11].

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[12] For small sample volumes, a micro-boiling point determination is a common and efficient method.[13]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

-

Clamps and stand

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the fusion tube.[14]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample.[14]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and immersed in a heating bath.[15]

-

The apparatus is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[13]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles of the compound's vapor will emerge from the capillary tube.[13]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature recorded at this exact moment is the boiling point of the liquid.[13]

Determination of Density

Density is the mass of a substance per unit volume.[16] For a liquid like this compound, this can be determined straightforwardly using a balance and a graduated container.[16][17]

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Thermometer

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an electronic balance.[17]

-

A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[17]

-

The combined mass of the graduated cylinder and the liquid is measured.[17]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.

-

The density is calculated using the formula: Density = Mass / Volume.[16]

-

The temperature of the liquid should be recorded as density is temperature-dependent.

-

For improved accuracy, the procedure can be repeated multiple times and the results averaged.[17]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material.[18] It is a characteristic property useful for identifying and assessing the purity of substances. The Abbe refractometer is a common instrument for this measurement.[18]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone or ethanol) and soft tissues

Procedure:

-

The refractometer is turned on, and the prism temperature is set to a constant value (commonly 20°C) using the circulating water bath.

-

The hinged prism is opened, and its surface is cleaned with a suitable solvent and a soft tissue.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked securely.

-

While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are visible. The dividing line between these fields should be sharpened by adjusting the chromaticity screw.

-

The handwheel is further adjusted to center the sharp dividing line precisely on the crosshairs of the reticle.

-

The refractive index value is then read from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the micro-reflux method.

Caption: Workflow for Micro-Boiling Point Determination.

References

- 1. CAS 591-49-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 591-49-1 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-甲基-1-环己烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 10. 1-methyl cyclohexene, 591-49-1 [thegoodscentscompany.com]

- 11. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. byjus.com [byjus.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Refractive index - Wikipedia [en.wikipedia.org]

The Chemical Reactivity of 1-Methylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 1-methylcyclohexene, a versatile cyclic alkene. Its prochiral nature and the asymmetry of its double bond make it a valuable substrate for studying the regioselectivity and stereoselectivity of various organic reactions.[1] This document details key reactions, providing experimental protocols, quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.

Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the electrophile will add to the less substituted carbon of the double bond to form the more stable carbocation.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound proceeds via a classic electrophilic addition mechanism. The reaction follows Markovnikov's rule, leading to the formation of 1-halo-1-methylcyclohexane as the major product.[2][3] The formation of the more stable tertiary carbocation intermediate dictates the regioselectivity of this reaction.[2][4]

Quantitative Data: Hydrohalogenation

| Product | Reagent | Solvent | Yield | Reference |

| 1-chloro-1-methylcyclohexane | HCl | - | Major Product | |

| 1-bromo-1-methylcyclohexane | HBr | - | Major Product | [2][3] |

Experimental Protocol: Hydrohalogenation with HBr

-

Materials: this compound, anhydrous hydrogen bromide, diethyl ether (anhydrous).

-

Procedure: A solution of this compound in anhydrous diethyl ether is cooled to 0°C in an ice bath. Anhydrous hydrogen bromide gas is bubbled through the solution with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, 1-bromo-1-methylcyclohexane. Purification can be achieved by distillation.

Reaction Mechanism: Hydrohalogenation

Caption: Mechanism of Hydrohalogenation.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst, such as sulfuric acid, this compound reacts with water to form 1-methylcyclohexanol as the major product.[5][6][7][8][9] This reaction also adheres to Markovnikov's rule, proceeding through the more stable tertiary carbocation intermediate.[8][9]

Quantitative Data: Acid-Catalyzed Hydration

| Product | Catalyst | Yield | Reference |

| 1-methylcyclohexanol | H₂SO₄ | Major Product | [5][6][7][8][9] |

| 2-methylcyclohexanol | H₂SO₄ | Minor Product | [6][7] |

Experimental Protocol: Acid-Catalyzed Hydration

-

Materials: this compound, 50% aqueous sulfuric acid, diethyl ether.

-

Procedure: this compound is added to a stirred solution of 50% aqueous sulfuric acid at 0°C. The mixture is stirred for 1-2 hours, allowing it to slowly warm to room temperature. The reaction is then quenched by the addition of cold water. The product is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the resulting 1-methylcyclohexanol can be purified by distillation.

Reaction Mechanism: Acid-Catalyzed Hydration

Caption: Mechanism of Acid-Catalyzed Hydration.

Halogenation

The addition of halogens (Br₂ or Cl₂) to this compound typically results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-addition fashion.[10]

Experimental Protocol: Bromination

-

Materials: this compound, bromine, carbon tetrachloride (or dichloromethane).

-

Procedure: A solution of bromine in carbon tetrachloride is added dropwise to a solution of this compound in the same solvent at 0°C with stirring, in the absence of light. The disappearance of the bromine color indicates the consumption of the reactants. The solvent is then removed under reduced pressure to give the crude 1,2-dibromo-1-methylcyclohexane.

Reaction Mechanism: Bromination

Caption: Mechanism of Bromination.

Halohydrin Formation

When halogenation is carried out in the presence of water, a halohydrin is formed. The reaction proceeds through a cyclic halonium ion, which is then attacked by a water molecule. The nucleophilic attack of water occurs at the more substituted carbon, following Markovnikov's rule, leading to a trans-2-halo-1-methylcyclohexanol.[11][12]

Quantitative Data: Halohydrin Formation

| Product | Reagents | Solvent | Regioselectivity | Stereoselectivity | Reference |

| 2-Bromo-1-methylcyclohexanol | NBS, H₂O | THF | Markovnikov | Anti-addition | [11][12] |

Experimental Protocol: Bromohydrin Formation [11][12]

-

Materials: this compound (0.24 mL), N-bromosuccinimide (NBS) (0.350 g), tetrahydrofuran (THF) (0.75 mL), water (1.0 mL), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

-

Procedure: To a 5.0-mL conical vial containing a magnetic spin vane, add NBS, water, and THF.[12] To this suspension, add this compound and stir until the solid NBS disappears.[12] Dilute the reaction mixture with water and extract with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the bromohydrin product.

Reaction Workflow: Halohydrin Formation

Caption: Experimental workflow for bromohydrin formation.

Oxymercuration-Demercuration

This two-step reaction provides a method for the Markovnikov hydration of alkenes without carbocation rearrangement. This compound reacts with mercuric acetate in aqueous THF, followed by reduction with sodium borohydride, to yield 1-methylcyclohexanol.

Experimental Protocol: Oxymercuration-Demercuration

-

Materials: this compound, mercuric acetate, water, THF, 3 M NaOH, 0.5 M sodium borohydride in 3 M NaOH.

-

Procedure: To a stirred solution of mercuric acetate in a 1:1 mixture of water and THF, this compound is added. The mixture is stirred for 30-60 minutes at room temperature. A solution of 3 M NaOH is then added, followed by the slow addition of a solution of sodium borohydride in 3 M NaOH. The mixture is stirred for an additional hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 1-methylcyclohexanol.

Hydroboration-Oxidation

This reaction sequence allows for the anti-Markovnikov, syn-addition of water across the double bond. This compound reacts with borane (BH₃) or a borane complex, followed by oxidation with hydrogen peroxide in a basic solution, to yield trans-2-methylcyclohexanol as the major product.[1][13][14] This regioselectivity is due to both steric and electronic effects in the transition state.[13]

Quantitative Data: Hydroboration-Oxidation

| Product | Reagents | Regioselectivity | Stereoselectivity | Reference |

| trans-2-Methylcyclohexanol | 1. BH₃-THF; 2. H₂O₂, NaOH | Anti-Markovnikov | Syn-addition | [1][13][14] |

Experimental Protocol: Hydroboration-Oxidation

-

Materials: this compound, 1.0 M BH₃-THF solution, 3 M NaOH, 30% H₂O₂.

-

Procedure: To a flame-dried flask under a nitrogen atmosphere, a solution of this compound in anhydrous THF is added and cooled to 0°C. A 1.0 M solution of BH₃-THF is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is cooled again to 0°C, and 3 M NaOH is carefully added, followed by the slow, dropwise addition of 30% H₂O₂. The mixture is then heated at reflux for 1 hour. After cooling, the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed to yield trans-2-methylcyclohexanol.

Reaction Mechanism: Hydroboration-Oxidation

Caption: Mechanism of Hydroboration-Oxidation.

Epoxidation

This compound can be converted to its corresponding epoxide, 1-methyl-7-oxabicyclo[4.1.0]heptane, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[15][16][17][18] The reaction is a syn-addition of an oxygen atom to the double bond.[15][16]

Quantitative Data: Epoxidation

| Product | Reagent | Solvent | Stereoselectivity | Reference |

| 1-methyl-7-oxabicyclo[4.1.0]heptane | m-CPBA | CH₂Cl₂ | Syn-addition | [15][16] |

Experimental Protocol: Epoxidation with m-CPBA [19]

-

Materials: this compound, m-CPBA (purified), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure: A solution of this compound in dichloromethane is cooled to 0°C. A solution of m-CPBA in dichloromethane is added dropwise with stirring. The reaction is allowed to proceed at 0°C for several hours or until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution to remove excess peroxy acid and the m-chlorobenzoic acid byproduct. The organic layer is further washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the epoxide.

Reaction Workflow: Epoxidation

Caption: Experimental workflow for epoxidation.

Ozonolysis

Ozonolysis of this compound cleaves the double bond, leading to the formation of a dicarbonyl compound. Reductive workup with zinc and water or dimethyl sulfide yields 6-oxoheptanal.

Experimental Protocol: Ozonolysis with Reductive Workup

-

Materials: this compound, methanol, ozone, zinc dust, water.

-

Procedure: A solution of this compound in methanol is cooled to -78°C (a dry ice/acetone bath). A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone. The solution is then purged with nitrogen or oxygen to remove the excess ozone. Zinc dust and a small amount of water are added, and the mixture is allowed to warm to room temperature and stirred for several hours. The zinc salts are removed by filtration, and the solvent is evaporated. The resulting 6-oxoheptanal can be purified by distillation or chromatography.

Radical Reactions

Allylic Bromination

This compound can undergo radical substitution at the allylic positions when treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light).[20][21][22][23] This reaction leads to a mixture of allylic bromides.

Experimental Protocol: Allylic Bromination with NBS [22]

-

Materials: this compound (0.5 mL), NBS (0.48 g), cyclohexane (3.0 mL), radical initiator (e.g., AIBN or a 60W lamp).

-

Procedure: A mixture of this compound, NBS, and cyclohexane is placed in a round-bottom flask equipped with a reflux condenser.[22] A radical initiator is added (or the reaction is irradiated with a lamp), and the mixture is heated to reflux.[22] The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The solvent is removed from the filtrate under reduced pressure to yield the crude allylic bromide product mixture, which can be analyzed and separated by gas chromatography.

This guide provides a foundational understanding of the reactivity of this compound. For more specific applications and advanced transformations, consulting the primary literature is recommended.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. Chapter 6 Notes [web.pdx.edu]

- 4. juliethahn.com [juliethahn.com]

- 5. Illustrated Glossary of Organic Chemistry - Hydration; hygroscopic; deliquescent [chem.ucla.edu]

- 6. Acid-catalyzed hydration of this compound yields two | StudySoup [studysoup.com]

- 7. chegg.com [chegg.com]

- 8. brainly.com [brainly.com]

- 9. brainly.com [brainly.com]

- 10. youtube.com [youtube.com]

- 11. Solved In this experiment you will synthesize a bromohydrin | Chegg.com [chegg.com]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. brainly.com [brainly.com]

- 14. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]

- 15. The reaction of this compound with mCPBA yields product X. Upon tre.. [askfilo.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. leah4sci.com [leah4sci.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. A student adds NBS to a solution of this compound and irrad... | Study Prep in Pearson+ [pearson.com]

- 21. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 22. openriver.winona.edu [openriver.winona.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reaction Mechanisms of 1-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms of 1-methylcyclohexene, a versatile prochiral alkene utilized in stereochemical studies and as a building block in organic synthesis. The unique reactivity of its trisubstituted double bond allows for a variety of transformations, each with distinct regiochemical and stereochemical outcomes. This document details the mechanisms of key reactions, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes reaction pathways using Graphviz diagrams.

Electrophilic Addition of Hydrogen Halides

The reaction of this compound with hydrogen halides, such as hydrogen bromide (HBr), is a classic example of electrophilic addition. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the electrophile (H+) adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate.

Mechanism:

The reaction proceeds in a two-step mechanism. The initial step involves the attack of the electron-rich π bond of the alkene on the electrophilic hydrogen of HBr, leading to the formation of a tertiary carbocation at the C1 position. This is the rate-determining step.[1][2] In the second step, the nucleophilic bromide ion attacks the carbocation, yielding the final product, 1-bromo-1-methylcyclohexane.[1][3][4]

Regioselectivity: The reaction is highly regioselective, exclusively forming the Markovnikov product, 1-bromo-1-methylcyclohexane, due to the preferential formation of the more stable tertiary carbocation over the less stable secondary carbocation.[1][2][5]

Stereochemistry: The carbocation intermediate is planar, allowing the bromide ion to attack from either face. This can result in a racemic mixture if the product is chiral and no chiral directing groups are present.

Anti-Markovnikov Addition of HBr (in the presence of peroxides)

In the presence of peroxides, the addition of HBr to this compound proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[1][6]

Mechanism: The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This bromine radical adds to the less substituted carbon (C2) of the double bond to form a more stable tertiary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to yield the product and regenerate a bromine radical, propagating the chain reaction.[1]

Regioselectivity: This reaction is regioselective for the anti-Markovnikov product, 1-bromo-2-methylcyclohexane.[6]

Quantitative Data: Electrophilic Addition

| Reaction | Reagents | Product(s) | Regioselectivity | Yield |

| Hydrobromination | HBr | 1-bromo-1-methylcyclohexane | Markovnikov | Not specified |

| Hydrobromination with Peroxide | HBr, ROOR | 1-bromo-2-methylcyclohexane | Anti-Markovnikov | Not specified |

| Hydrochlorination | HCl | 1-chloro-1-methylcyclohexane | Markovnikov | Not specified |

Experimental Protocols:

Protocol 1: Synthesis of 1-bromo-1-methylcyclohexane (Markovnikov Addition)

-

Reaction Setup: A solution of this compound (1 equivalent) in a non-polar, aprotic solvent such as dichloromethane is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of HBr in acetic acid is added dropwise to the stirred solution of the alkene.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Protocol 2: Synthesis of 1-bromo-2-methylcyclohexane (Anti-Markovnikov Addition)

-

Reaction Setup: A solution of this compound (1 equivalent) and a radical initiator such as benzoyl peroxide (catalytic amount) in a suitable solvent like carbon tetrachloride is prepared.

-

Reagent Addition: Gaseous HBr is bubbled through the solution, or a solution of HBr in a non-polar solvent is added. The reaction is often initiated by UV light or heat.

-

Reaction Monitoring: The reaction is monitored by gas chromatography (GC) or TLC.

-

Work-up: The reaction mixture is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried, and the solvent is evaporated. The product is purified by distillation.

Reaction Mechanism Diagrams (DOT Language)

Caption: Electrophilic addition of HBr to this compound.

Caption: Free-radical addition of HBr to this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. The reaction involves the syn-addition of a borane (BH3) across the double bond, followed by oxidation.[7][8][9]

Mechanism:

The first step, hydroboration, is a concerted syn-addition where the boron atom adds to the less sterically hindered carbon (C2) and the hydrogen atom adds to the more substituted carbon (C1) of the double bond.[7][9][10] This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate.[8] The second step is the oxidation of the trialkylborane with hydrogen peroxide in the presence of a base (e.g., NaOH).[7][9] This proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom at the same position.[11]

Regioselectivity: The reaction is highly regioselective for the anti-Markovnikov product, trans-2-methylcyclohexanol.[7][8]

Stereochemistry: The reaction is stereospecific, resulting in syn-addition of the hydrogen and hydroxyl group across the double bond.[8][11][12]

Quantitative Data: Hydroboration-Oxidation

| Reaction | Reagents | Product | Regioselectivity | Stereochemistry | Yield |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | trans-2-Methylcyclohexanol | Anti-Markovnikov | Syn-addition | Not specified |

Experimental Protocol: Hydroboration-Oxidation of this compound

-

Reaction Setup: A dry, nitrogen-flushed flask is charged with a solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C.

-

Reagent Addition: A solution of borane-tetrahydrofuran complex (BH3-THF) is added dropwise to the stirred alkene solution. The reaction is allowed to warm to room temperature and stirred for a specified time.

-

Oxidation: The reaction mixture is cooled again to 0 °C, and a solution of aqueous sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide.

-

Work-up: The mixture is stirred at room temperature until the oxidation is complete. The aqueous layer is separated, and the organic layer is washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting alcohol is purified by distillation or column chromatography.[13]

Reaction Mechanism Diagram (DOT Language)

Caption: Hydroboration-oxidation of this compound.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane).[14][15]

Mechanism: The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step.[14][16] The π bond of the alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, while simultaneously, one of the lone pairs on that oxygen attacks one of the carbons of the double bond. This forms a three-membered epoxide ring.[16]

Stereochemistry: The epoxidation is a stereospecific syn-addition, meaning that the epoxide ring is formed on one face of the double bond.[14] Since this compound is a prochiral molecule, this reaction can lead to the formation of a racemic mixture of enantiomers.[17]

Quantitative Data: Epoxidation

| Reaction | Reagent | Product | Stereochemistry | Yield |

| Epoxidation | m-CPBA | 1-methyl-7-oxabicyclo[4.1.0]heptane | Syn-addition | Not specified |

Experimental Protocol: Epoxidation of this compound

-

Reaction Setup: this compound (1 equivalent) is dissolved in a chlorinated solvent like dichloromethane in a flask.

-

Reagent Addition: m-CPBA (1-1.2 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is often slightly exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC by observing the disappearance of the starting alkene.

-

Work-up: The reaction mixture is filtered to remove the byproduct, m-chlorobenzoic acid. The filtrate is then washed with a solution of sodium sulfite to destroy excess peroxy acid, followed by washing with sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over a drying agent, and the solvent is removed by rotary evaporation to yield the epoxide, which can be further purified by distillation or chromatography if necessary.

Reaction Mechanism Diagram (DOT Language)

Caption: Epoxidation of this compound with m-CPBA.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reaction with ozone (O3), followed by a work-up step. The nature of the products depends on the type of work-up performed.

Mechanism: The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide).[18] This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide (trioxolane) through a retro-1,3-dipolar cycloaddition to form a carbonyl compound and a carbonyl oxide, followed by another 1,3-dipolar cycloaddition.[18][19]

Work-up:

-

Reductive Work-up: Treatment of the ozonide with a mild reducing agent like dimethyl sulfide (DMS) or zinc and water cleaves the ozonide to yield aldehydes and/or ketones.[20] For this compound, this results in the formation of 6-oxoheptanal.[21]

-

Oxidative Work-up: Treatment with an oxidizing agent like hydrogen peroxide results in the formation of carboxylic acids and/or ketones.[20]

Quantitative Data: Ozonolysis

| Reaction | Reagents | Product (Reductive Work-up) | Product (Oxidative Work-up) | Yield |

| Ozonolysis | 1. O3 2. DMS | 6-Oxoheptanal | 6-Oxoheptanoic acid | Not specified |

Experimental Protocol: Ozonolysis of this compound (Reductive Work-up)

-

Reaction Setup: A solution of this compound in a solvent such as dichloromethane or methanol is cooled to -78 °C in a dry ice/acetone bath.

-

Ozone Addition: A stream of ozone-enriched oxygen is bubbled through the solution until the solution turns blue, indicating the presence of excess ozone.[18][22]

-

Quenching: The excess ozone is removed by bubbling nitrogen or oxygen through the solution until the blue color disappears.

-

Reductive Work-up: A reducing agent, such as dimethyl sulfide, is added to the cold solution, which is then allowed to warm to room temperature.

-

Purification: The solvent is removed under reduced pressure, and the resulting dicarbonyl compound is purified by distillation or column chromatography.[23]

Reaction Mechanism Diagram (DOT Language)

Caption: Ozonolysis of this compound.

References

- 1. juliethahn.com [juliethahn.com]

- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 3. my.gauthmath.com [my.gauthmath.com]

- 4. Solved Propose a two-step mechanism for the addition of HBr | Chegg.com [chegg.com]

- 5. Chapter 6 Notes [web.pdx.edu]

- 6. Question: The compound this compound is reacted with HBr in the pr.. [askfilo.com]

- 7. brainly.com [brainly.com]

- 8. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. youtube.com [youtube.com]

- 13. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. google.com [google.com]

- 16. leah4sci.com [leah4sci.com]

- 17. brainly.com [brainly.com]

- 18. Ozonolysis - Wikipedia [en.wikipedia.org]

- 19. Supplemental Topics [www2.chemistry.msu.edu]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. What products are formed when this compound reacts with (a) aqueous.. [askfilo.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to the Isomers of Methylcyclohexene and their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methylcyclohexene, with a detailed analysis of their relative stabilities. The information is supported by quantitative thermodynamic data and detailed experimental protocols for their determination. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, catalysis, and drug development where the stability and reactivity of cyclic alkenes are of paramount importance.

Introduction to Methylcyclohexene Isomers

Methylcyclohexene exists as several structural isomers, differing in the position of the double bond within the cyclohexene ring and the placement of the methyl group. The primary isomers of interest are 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene. Another significant isomer is the exocyclic alkene, methylenecyclohexane. The stability of these isomers is a critical factor in determining the product distribution in elimination reactions and their reactivity in subsequent chemical transformations.

The general principle governing the stability of alkenes is that the more substituted the double bond, the more stable the isomer. This is attributed to hyperconjugation, where the overlap of C-H σ-bonds on adjacent alkyl groups with the π-system of the double bond leads to delocalization of electron density and stabilization of the molecule.

Relative Stability of Methylcyclohexene Isomers

The thermodynamic stability of the methylcyclohexene isomers has been determined through experimental studies involving isomerization equilibria and heats of hydrogenation. The consensus from experimental data is that the order of stability is:

This compound > 3-methylcyclohexene ≈ 4-methylcyclohexene > methylenecyclohexane

This compound is the most stable isomer because its double bond is trisubstituted, meaning it is bonded to three other carbon atoms. In contrast, the double bonds in 3-methylcyclohexene and 4-methylcyclohexene are disubstituted. Methylenecyclohexane, with its exocyclic double bond, is generally the least stable of these isomers.

Quantitative Stability Data

The relative stabilities of the methylcyclohexene isomers can be quantified by their differences in enthalpy (ΔH) and Gibbs free energy (ΔG). Experimental data from isomerization studies provide a direct measure of these thermodynamic parameters.

| Isomerization Reaction | ΔrH (kJ mol⁻¹) | ΔrS (J mol⁻¹K⁻¹) |

| 3-Methylcyclohexene ⇌ this compound | -8.1 ± 0.3 | -1.0 |

| 4-Methylcyclohexene ⇌ this compound | -5.8 ± 0.3 | -1.5 |

| Methylenecyclohexane ⇌ this compound | -7.3 ± 1.7 | -15.9 |

Table 1: Thermodynamic data for the isomerization of methylcyclohexene isomers in the gas phase. A negative ΔrH indicates that the formation of this compound is an exothermic process, and thus this compound is the more stable isomer. Data sourced from the NIST WebBook and experimental studies.[1]

At equilibrium in the vapor phase at 180°C, the composition of the isomeric mixture has been found to be approximately:

| Isomer | Equilibrium Composition (%) |

| This compound | 73.4 |

| 3-Methylcyclohexene | 10.7 |

| 4-Methylcyclohexene | 14.1 |

| Methylenecyclohexane | 1.7 |

Table 2: Equilibrium composition of methylcyclohexene isomers at 180°C.[2]

This equilibrium data further confirms that this compound is the thermodynamically most stable isomer.

Experimental Protocols for Stability Determination

The relative stabilities of methylcyclohexene isomers are primarily determined by two experimental techniques: heat of hydrogenation and isomerization equilibration.

Heat of Hydrogenation

The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to a saturated compound. A more stable alkene will release less heat upon hydrogenation because it is already at a lower energy state.[3][4][5]

Experimental Workflow: Catalytic Hydrogenation

Detailed Methodology:

-

Sample Preparation: A precisely weighed amount of the methylcyclohexene isomer is dissolved in a suitable solvent, such as ethanol or acetic acid, in a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is added to the solution.

-

Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas to remove air, and then pressurized with a known amount of hydrogen. The mixture is agitated to ensure good contact between the reactants and the catalyst. The hydrogenation reaction is typically carried out at room temperature and elevated pressure.

-

Calorimetry: The reaction is conducted within a calorimeter to measure the heat evolved. The temperature of the system is monitored throughout the reaction. The total heat released is calculated from the temperature change and the heat capacity of the calorimeter system.

-

Data Analysis: The heat of hydrogenation is expressed in kJ/mol. By comparing the heats of hydrogenation of the different isomers, their relative stabilities can be determined. The isomer with the least exothermic (smallest negative value) heat of hydrogenation is the most stable.

Isomerization Equilibration

This method involves allowing a mixture of the isomers to reach thermodynamic equilibrium in the presence of a catalyst, typically an acid or a supported metal catalyst. The composition of the mixture at equilibrium is then analyzed, and the relative stabilities are determined from the equilibrium constants.

Experimental Workflow: Isomerization Equilibration

Detailed Methodology:

-

Reaction Setup: A known amount of a single methylcyclohexene isomer or a mixture of isomers is placed in a reactor with a suitable catalyst. For vapor-phase isomerization, γ-alumina is a common catalyst. For liquid-phase isomerization, an acid catalyst such as p-toluenesulfonic acid can be used. The reactor is sealed and heated to a specific temperature.

-

Equilibration: The reaction mixture is maintained at the set temperature for a sufficient period to allow the isomers to interconvert and reach thermodynamic equilibrium. The time required to reach equilibrium is determined by preliminary kinetic studies.

-

Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at various time intervals and are rapidly cooled to quench the reaction. The composition of the isomeric mixture in each aliquot is determined using gas chromatography (GC).

-

Confirmation of Equilibrium: Equilibrium is considered to have been reached when the composition of the mixture remains constant over several consecutive time points.

-

Data Analysis: From the equilibrium composition, the equilibrium constants (Keq) for the isomerization reactions are calculated. The Gibbs free energy change (ΔG°) for each isomerization can then be determined using the equation ΔG° = -RTln(Keq). By conducting the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes can be determined from a van't Hoff plot (ln(Keq) vs. 1/T).

Synthesis of Methylcyclohexene Isomers

The different isomers of methylcyclohexene are often synthesized via the dehydration of the corresponding methylcyclohexanol. The product distribution is dependent on the reaction conditions and the specific alcohol isomer used, often following Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product.

Logical Relationship: Dehydration of 2-Methylcyclohexanol

References

Stereochemistry of 1-Methylcyclohexene reactions

An In-depth Technical Guide to the Stereochemistry of 1-Methylcyclohexene Reactions

Introduction

This compound is an asymmetrical alkene that serves as an excellent substrate for studying the regioselectivity and stereoselectivity of electrophilic addition reactions. The presence of a methyl group on the double bond creates two non-equivalent carbons, leading to distinct stereochemical outcomes depending on the reaction mechanism. This guide provides a detailed examination of four key reactions of this compound, outlining their stereochemical pathways, experimental protocols, and product distributions. The content is intended for researchers, scientists, and professionals in drug development who require a deep understanding of stereocontrol in organic synthesis.

Hydroboration-Oxidation: syn-Addition

Hydroboration-oxidation is a two-step process that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.[1][2][3] The borane (BH₃) adds across the double bond in a concerted step, with the boron atom adding to the less substituted carbon and the hydrogen atom adding to the more substituted carbon.[2] This addition occurs on the same face of the double bond (syn-addition).[3] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, preserving the stereochemistry established in the first step.[3][4] For this compound, this reaction exclusively yields trans-2-methylcyclohexanol as a racemic mixture.[5]

Experimental Protocol: Hydroboration-Oxidation

This protocol is adapted from standard laboratory procedures for the hydroboration-oxidation of alkenes.[5]

-

Hydroboration: A dry, acetone-rinsed 20-mL round-bottom flask is charged with this compound (0.92 mL, 7.5 mmol) and a magnetic stir bar.[5] The flask is sealed with a rubber septum and cooled in an ice-water bath.[5] A solution of borane-tetrahydrofuran (BH₃-THF) is added dropwise via syringe while maintaining the temperature at 0-5 °C. The reaction is stirred for 1 hour at this temperature.

-

Oxidation: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. Slowly, 3 mL of a 3 M aqueous sodium hydroxide (NaOH) solution is added. This is followed by the careful, dropwise addition of 3 mL of 30% hydrogen peroxide (H₂O₂), ensuring the reaction temperature does not exceed 50 °C.

-

Workup: The mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Data Presentation

| Reaction | Reagents | Regioselectivity | Stereochemistry | Major Product(s) |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Anti-Markovnikov[6][7] | syn-addition[3][6][7] | (rac)-trans-2-Methylcyclohexanol[5] |

Visualization: Hydroboration-Oxidation Mechanism

Caption: Workflow for the hydroboration-oxidation of this compound.

Epoxidation and Acid-Catalyzed Hydrolysis: anti-Addition

Epoxidation of this compound, typically with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), proceeds via a concerted mechanism to form an epoxide.[8][9] This addition of the oxygen atom is a syn-addition, occurring from either the top or bottom face of the alkene plane to produce a racemic mixture of this compound oxide.[10]

The subsequent acid-catalyzed ring-opening of the epoxide with water (hydrolysis) is a stereospecific process. The reaction proceeds via an Sₙ2-like mechanism where the water molecule acts as a nucleophile, attacking the more substituted carbon from the side opposite the C-O bond.[10][11] This backside attack results in an inversion of configuration at the site of attack, leading to the formation of a trans-diol.[10] The overall two-step process results in the anti-dihydroxylation of the alkene.

Experimental Protocol: Epoxidation and Hydrolysis

This protocol is based on general procedures for alkene epoxidation and subsequent epoxide opening.[12]

-

Epoxidation: this compound (10 mmol) is dissolved in dichloromethane (CH₂Cl₂) (40 mL) in a round-bottom flask. The solution is cooled to 0 °C in an ice bath. m-CPBA (12 mmol, 1.2 equivalents) is added portion-wise over 15 minutes. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4 hours.

-

Workup (Epoxide): The reaction mixture is cooled again to 0 °C, and the precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is washed with a 10% sodium sulfite solution, saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.

-

Hydrolysis: The crude this compound oxide is dissolved in a mixture of tetrahydrofuran (THF) and water (4:1 v/v). A catalytic amount of sulfuric acid (H₂SO₄) is added. The mixture is stirred at room temperature for 6 hours.

-

Workup (Diol): The reaction is neutralized with saturated sodium bicarbonate solution. The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to give the crude diol, which can be purified by recrystallization or chromatography.

Data Presentation

| Reaction | Reagents | Stereochemistry (Step 1) | Stereochemistry (Step 2) | Major Product(s) |

| Epoxidation + Acidic Hydrolysis | 1. m-CPBA 2. H₃O⁺ | syn-addition[10] | anti-addition[10] | (rac)-trans-1-Methylcyclohexane-1,2-diol |

Visualization: Epoxidation and Ring-Opening Pathway

Caption: Reaction pathway for the epoxidation and hydrolysis of this compound.

Oxymercuration-Demercuration: Markovnikov Hydration

Oxymercuration-demercuration is another two-step method for the hydration of alkenes. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[13][14][15] A key advantage of this method is that it proceeds without carbocation rearrangements, which can be a problem in simple acid-catalyzed hydration.[16]

The first step, oxymercuration, involves the electrophilic addition of the mercuric acetate (Hg(OAc)₂) to the alkene, forming a cyclic mercurinium ion intermediate.[16] Water then attacks this intermediate from the opposite face (anti-addition), opening the ring.[16][17] The demercuration step, using sodium borohydride (NaBH₄), replaces the acetoxymercury group with a hydrogen atom.[14][16] This second step is believed to proceed through a radical mechanism and is not stereospecific, meaning any stereochemistry established in the first step can be scrambled.[16][18] For this compound, the final product is 1-methylcyclohexanol, which is achiral.[13][14]

Experimental Protocol: Oxymercuration-Demercuration

This protocol is adapted from a procedure published in Organic Syntheses.[19]

-

Oxymercuration: In a 3-L, three-necked flask equipped with a mechanical stirrer, mercuric acetate (95.7 g, 0.300 mol) is dissolved in water (300 mL). Diethyl ether (300 mL) is added. While stirring vigorously, this compound (28.8 g, 0.300 mol) is added. The mixture is stirred for 30 minutes at room temperature.

-

Demercuration: A solution of 6 N sodium hydroxide (150 mL) is added, followed by the slow addition of 0.5 M sodium borohydride in 3 N sodium hydroxide (300 mL), keeping the temperature below 25 °C with an ice bath.

-

Workup: The mixture is stirred for 2 hours at room temperature, during which elemental mercury precipitates. The supernatant liquid is decanted. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined ether solutions are dried over MgSO₄, filtered, and distilled to yield pure 1-methylcyclohexanol.[19]

Data Presentation

| Reaction | Reagents | Regioselectivity | Stereochemistry (Step 1) | Major Product(s) |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Markovnikov[13][16] | anti-addition[16] | 1-Methylcyclohexanol[13][14] |

Visualization: Oxymercuration-Demercuration Logic

Caption: Logical flow of the oxymercuration-demercuration reaction.

Halogenation (Bromination): anti-Addition

The halogenation of alkenes, such as the reaction of this compound with bromine (Br₂), is a classic example of an electrophilic addition that proceeds with anti-stereospecificity. The reaction is initiated by the attack of the alkene's pi bond on a bromine molecule, which forms a cyclic bromonium ion intermediate and a bromide ion (Br⁻).[20] This bridged intermediate prevents rotation around the C-C bond. The subsequent step involves the nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion. This attack occurs from the face opposite the bridging bromine atom (backside attack), resulting in the exclusive formation of the trans-addition product.[20][21][22] This results in a racemic mixture of the enantiomeric trans-1,2-dibromo-1-methylcyclohexane products.

Experimental Protocol: Bromination

This protocol describes a standard qualitative test for unsaturation, which can be adapted for preparative synthesis.

-

Reaction: this compound (5 mmol) is dissolved in a suitable inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) (10 mL) in a flask protected from light.

-

Addition: A solution of bromine (5 mmol) in the same solvent is added dropwise with stirring. The characteristic reddish-brown color of the bromine will disappear as it is consumed by the alkene. The addition is stopped once a faint bromine color persists, indicating the reaction is complete.

-

Workup: The solvent is removed by rotary evaporation. The crude product is a mixture of diastereomers that can be analyzed directly or purified by chromatography if necessary.

Data Presentation

| Reaction | Reagents | Regioselectivity | Stereochemistry | Major Product(s) |

| Bromination | Br₂ in CCl₄ | N/A | anti-addition[21][22] | (rac)-trans-1,2-Dibromo-1-methylcyclohexane[23] |

Visualization: Bromination Mechanism

Caption: Mechanism of the anti-addition of bromine to this compound.

References

- 1. Predict the major products of the following reactions. Include st... | Study Prep in Pearson+ [pearson.com]

- 2. This compound is allowed to react with ${{B}_{2}}{{H}_{6}}$. The product is then treated with ${{H}_{2}}{{O}_{2}}$ and NaOH. The product formed is:\n \n \n \n \n [vedantu.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 8.9. Reaction: Epoxidation – Introduction to Organic Chemistry [saskoer.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. The reaction of this compound with mCPBA yields product X. Upon tre.. [askfilo.com]

- 11. youtube.com [youtube.com]

- 12. rtong.people.ust.hk [rtong.people.ust.hk]

- 13. chem.ucla.edu [chem.ucla.edu]

- 14. Oxymercuration -demurcuration reaction of 1-methyl cyclohexene gives [allen.in]

- 15. leah4sci.com [leah4sci.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 18. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. quora.com [quora.com]

An In-depth Technical Guide to the Thermochemistry of 1-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 1-methylcyclohexene, a cyclic alkene of significant interest in organic synthesis and as a structural motif in various pharmacologically active molecules. Understanding the energetic landscape of this compound and its related isomers is crucial for reaction design, process optimization, and computational modeling in drug development. This document summarizes key quantitative data, outlines the principles of the experimental protocols used for their determination, and provides visual representations of the energetic relationships between this compound and its related species.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through a variety of experimental techniques. The following tables summarize the key quantitative data for its enthalpy of formation, combustion, hydrogenation, and isomerization, providing a clear basis for comparison and application.

Table 1: Enthalpy of Formation of this compound

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Phase | ΔfH° (kJ/mol) | Method | Reference |

| Gas | -81.25 ± 0.79 | Combustion Calorimetry | Labbauf and Rossini, 1961[1] |

| Liquid | -116.3 ± 0.8 | Combustion Calorimetry | Labbauf and Rossini, 1961 |

Table 2: Enthalpy of Combustion of this compound

The standard enthalpy of combustion (ΔcH°liquid) is the enthalpy change when one mole of the liquid compound is completely burned in oxygen under standard conditions.

| Phase | ΔcH° (kJ/mol) | Method | Reference |

| Liquid | -4388.39 ± 0.67 | Bomb Calorimetry | Labbauf and Rossini, 1961[2][3] |

| Liquid | -4381.90 | Not specified | NIST[2] |

Table 3: Enthalpy of Hydrogenation of this compound

The enthalpy of hydrogenation (ΔhydH°) is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated product, in this case, methylcyclohexane.

| Reaction | ΔhydH° (kJ/mol) | Solvent | Method | Reference |

| This compound (l) + H₂ (g) → Methylcyclohexane (l) | -112.1 ± 0.4 | Acetic Acid | Reaction Calorimetry | Turner and Garner, 1958[3] |

| This compound (l) + H₂ (g) → Methylcyclohexane (l) | -106.3 ± 0.46 | Acetic Acid | Reaction Calorimetry | Turner and Garner, 1957, 1958[3] |

Table 4: Enthalpies of Isomerization Relative to this compound

The enthalpy of isomerization (ΔisoH°) quantifies the enthalpy difference between isomers. A negative value indicates that the formation of this compound from the specified isomer is an exothermic process.

| Isomerization Reaction | ΔisoH° (kJ/mol) at 463 K | Method | Reference |

| Methylenecyclohexane → this compound | -7.2 ± 0.3 | Equilibrium Constant Measurement | Yursha, Kabo, et al., 1974[3] |

| 3-Methylcyclohexene → this compound | -8.1 ± 0.3 | Equilibrium Constant Measurement | Yursha, Kabo, et al., 1974[3] |

| 4-Methylcyclohexene → this compound | -5.8 ± 0.3 | Equilibrium Constant Measurement | Yursha, Kabo, et al., 1974[3] |

Table 5: Ideal Gas Heat Capacity of this compound

The ideal gas heat capacity (Cp,gas) is a measure of the heat required to raise the temperature of the substance by a given amount at constant pressure.

| Temperature (K) | Cp,gas (J/mol·K) |

| 200 | 88.3 |

| 300 | 127.3 |

| 400 | 166.3 |

| 500 | 200.7 |

| 600 | 229.5 |

| 700 | 253.5 |

| 800 | 273.5 |

| 900 | 290.5 |

| 1000 | 305.1 |

| Data sourced from the NIST/TRC Web Thermo Tables[4] |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental methodologies. While detailed, step-by-step protocols for the specific measurements on this compound are found in the original research articles, this section outlines the general principles of the key techniques employed.

Bomb Calorimetry (for Enthalpy of Combustion)

The enthalpy of combustion of volatile organic liquids like this compound is determined using a bomb calorimeter.

Methodology Outline:

-

Sample Preparation: A precisely weighed sample of this compound (typically encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation) is placed in a crucible inside a high-pressure vessel known as a "bomb."

-